6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile
Overview
Description
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is an organic compound with the molecular formula C12H10ClN3O. It is a white to pale yellow solid that is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of antitumor activity. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been studied for its interaction with topoisomerase enzymes, which are crucial for DNA replication and transcription. By inhibiting these enzymes, this compound can induce DNA damage in cancer cells, leading to cell death .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating the intrinsic apoptotic pathway. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of topoisomerase enzymes, inhibiting their activity and preventing DNA replication. This binding interaction leads to the accumulation of DNA breaks, triggering cell death. Furthermore, this compound can activate p53, a tumor suppressor protein, which enhances its antitumor effects by promoting apoptosis and cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s antitumor effects. The metabolic flux and levels of metabolites can influence the overall efficacy and toxicity of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, it can accumulate in the cytoplasm and nucleus, where it exerts its biological effects. Binding proteins may also play a role in its distribution and localization .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase enzymes. Targeting signals and post-translational modifications may direct it to specific compartments within the cell, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile involves the reaction of 3-amino-4-chloro-6-ethoxyquinoline with phosphorus trichloride and hydrogen cyanide . The reaction proceeds as follows:
Step 1: 3-Amino-4-chloro-6-ethoxyquinoline is reacted with phosphorus trichloride to form 3-cyano-4-chloro-6-ethoxyquinoline.
Step 2: The intermediate product is then treated with hydrogen cyanide to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction is conducted at elevated temperatures and pressures, and the product is purified through recrystallization or chromatography .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various quinoline derivatives.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in primary amines .
Scientific Research Applications
6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and dyes for biological imaging.
Medicine: It is a key intermediate in the synthesis of antimalarial, antibacterial, and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors in pathogens or cancer cells. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately cell death .
Comparison with Similar Compounds
4-Aminoquinoline: Used as an antimalarial agent, similar to 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile in its quinoline core structure.
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Neratinib: A quinoline derivative used in cancer treatment.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy and amino groups enhance its solubility and facilitate various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-2-17-11-4-10-8(3-9(11)15)12(13)7(5-14)6-16-10/h3-4,6H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPAKTRTDVKOKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459494 | |
Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848133-87-9 | |
Record name | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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